molecular formula C10H12O4 B599985 Isopropyl 2,5-Dihydroxybenzoate CAS No. 147993-48-4

Isopropyl 2,5-Dihydroxybenzoate

Cat. No. B599985
M. Wt: 196.202
InChI Key: XYULNQQEVCBODY-UHFFFAOYSA-N
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Description

Isopropyl 2,5-Dihydroxybenzoate, also known as propan-2-yl 2,5-dihydroxybenzoate, is a chemical compound with the molecular formula C10H12O4 . It has a molecular weight of 196.2 . The compound is an oil at room temperature .


Molecular Structure Analysis

The InChI code for Isopropyl 2,5-Dihydroxybenzoate is 1S/C10H12O4/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .

Scientific Research Applications

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) Applications : 2,5-Dihydroxybenzoic acid (a close relative of Isopropyl 2,5-Dihydroxybenzoate) has been found to be a favorable matrix for use in MALDI due to its high ion-generation efficiency. This study investigated the role of decarboxylation in its ion-generation efficiency (Hsu et al., 2014).

  • Toxicological Studies : Isopropyl p-hydroxybenzoate, another similar compound, has been studied for its subchronic oral toxicity in rats. This research is crucial in determining safe dose levels for further toxicological and pharmacological studies (Onodera et al., 1994).

  • Computational Methods for Predicting Hydrate Formation : A study of dihydroxybenzoic acid isomers, which includes compounds similar to Isopropyl 2,5-Dihydroxybenzoate, showed that computational methods can predict hydrate formation, compound-water ratio, and hydrate crystal structures. This research provides valuable insights into the crystallization behavior of these compounds (Braun et al., 2011).

  • Synthesis and Properties of Derivatives : Research into the synthesis of derivatives of sesamol, which includes compounds related to Isopropyl 2,5-Dihydroxybenzoate, provides insights into chemical synthesis processes and the properties of these derivatives (Fukui et al., 1969).

  • Electrochemical Detection and Analysis : The use of 2,5-dihydroxybenzoic acid in electrochemical detection methods for studying hydroxyl radicals in rat blood vessels highlights its potential in biochemical analysis (Tsai et al., 1999).

  • Antibacterial Applications : A study on the synthesis and antibacterial capability of Isopropyl p-hydroxybenzoate, a compound similar to Isopropyl 2,5-Dihydroxybenzoate, indicates its potential in combating bacterial growth in certain applications, such as in creamery products (Chen Zhong-sheng, 2006).

Safety And Hazards

Isopropyl 2,5-Dihydroxybenzoate has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

propan-2-yl 2,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYULNQQEVCBODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2,5-Dihydroxybenzoate

CAS RN

147993-48-4
Record name propan-2-yl 2,5-dihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
A Ashour, Y Amen, T Nakagawa, Y Niwa… - Natural product …, 2020 - Taylor & Francis
An aliphatic ester of hydroxysalicylic acid (6), reported for the first time from a natural source in addition to five known compounds were isolated from the fermented Carica papaya L. …
Number of citations: 5 www.tandfonline.com
V Percec, JY Bae, M Zhao, DH Hill - Macromolecules, 1995 - ACS Publications
This paper reports the elaboration of a novel synthetic method for the preparation of polyphenylenes. It consists of the Ni (0)-catalyzedpolymerization of bis [(methylsulfonyl) oxy] …
Number of citations: 63 pubs.acs.org
AC Nazaré - 2019 - repositorio.unesp.br
O cancro cítrico afeta variedades citrícolas de importância econômica mundial, sendo causado pela Xanthomonas citri subsp. citri. (Xcc), uma bactéria Gram-negativa. O controle do …
Number of citations: 2 repositorio.unesp.br
NI Marín Ramos - 2015 - Universidad Complutense de Madrid
Number of citations: 6

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